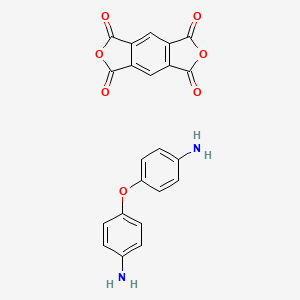

POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID

CAS No.: 25038-81-7

Cat. No.: VC3693367

Molecular Formula: C22H14N2O7

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25038-81-7 |

|---|---|

| Molecular Formula | C22H14N2O7 |

| Molecular Weight | 418.4 g/mol |

| IUPAC Name | 4-(4-aminophenoxy)aniline;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone |

| Standard InChI | InChI=1S/C12H12N2O.C10H2O6/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-8H,13-14H2;1-2H |

| Standard InChI Key | NXDMHKQJWIMEEE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O |

| Canonical SMILES | C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O |

Introduction

Poly(pyromellitic dianhydride-co-4,4'-oxydianiline), amic acid (CAS 25038-81-7) is a high-performance polymeric precursor critical for synthesizing thermally stable polyimides. Its unique structure and reactivity make it indispensable in advanced industrial applications, particularly in electronics and aerospace engineering. Below is a comprehensive analysis of its properties, synthesis, applications, and research insights.

Synthesis and Manufacturing

The polymer is synthesized via polycondensation of pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA) under controlled conditions:

-

Stoichiometry: A 1:1 molar ratio of PMDA to ODA is critical to prevent gelation .

-

Solvent System: NMP ensures monomer solubility and reaction homogeneity .

-

Temperature: Maintained below 50°C during amic acid formation to avoid premature cyclization .

Industrial Production:

Large-scale reactors monitor molecular weight and viscosity, with post-synthesis filtration to remove impurities .

Electronics

-

Dielectric Films: Used in high-density interconnects and multichip modules due to low dielectric constants .

-

Semiconductor Coatings: Provides thermal stability (~300°C) and electrical insulation .

Aerospace and Automotive

-

Lightweight Components: Polyimide derivatives exhibit high strength-to-weight ratios, ideal for engine parts and structural materials .

Membranes

-

Gas Separation: Carbon hollow fiber membranes derived from this compound show high selectivity in industrial filtration .

Thermal Imidization Kinetics

-

FTIR Analysis:

-

Isomer Reactivity:

Isomeric forms of the amic acid influence imidization rates, with para-linked structures showing faster cyclization than meta-isomers .

Case Study: Aerospace Coatings

A 2024 study demonstrated polyimide coatings derived from this precursor maintained adhesion and durability on titanium substrates at 250°C, outperforming conventional materials .

Comparison with Related Compounds

| Property | Poly(amic acid) | Polyimide |

|---|---|---|

| Thermal Stability | Stable up to 200°C | Stable up to 400°C |

| Mechanical Strength | Moderate | High |

| Dielectric Constant | 3.2–3.5 | 2.8–3.1 |

| Solubility | Soluble in polar solvents | Insoluble |

The amic acid’s solubility enables solution processing, while its polyimide form excels in extreme environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume